Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17703068
InChI: InChI=1S/C11H17N3O3/c1-4-12-11-13-7(3)8(10(16)14-11)6-9(15)17-5-2/h4-6H2,1-3H3,(H2,12,13,14,16)
SMILES:
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

CAS No.:

Cat. No.: VC17703068

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate -

Specification

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
IUPAC Name ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate
Standard InChI InChI=1S/C11H17N3O3/c1-4-12-11-13-7(3)8(10(16)14-11)6-9(15)17-5-2/h4-6H2,1-3H3,(H2,12,13,14,16)
Standard InChI Key NUTJOGDAXYJBRN-UHFFFAOYSA-N
Canonical SMILES CCNC1=NC(=C(C(=O)N1)CC(=O)OCC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate, reflects its core dihydropyrimidine ring substituted with an ethylamino group at position 2, a methyl group at position 4, and an ester-functionalized acetamide side chain at position 5. Key structural features include:

  • Dihydropyrimidine Core: A partially saturated pyrimidine ring with keto-enol tautomerism at the 6-oxo position, enabling hydrogen bonding with biological targets.

  • Ethylamino Substituent: A secondary amine group contributing to solubility and hydrogen-bonding capacity.

  • Ester Moiety: The ethyl acetate side chain enhances lipophilicity, potentially improving membrane permeability.

Table 1: Physicochemical Properties of Ethyl 2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃O₃
Molecular Weight239.27 g/mol
SMILESCCNC1=NC(=C(C(=O)N1)CC(=O)OCC)C
InChI KeyNUTJOGDAXYJBRN-UHFFFAOYSA-N
Boiling PointNot reported
DensityNot reported

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions based on analogous dihydropyrimidines suggest:

  • ¹H NMR: Peaks corresponding to the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), methyl group (δ 2.3–2.5 ppm), and NH protons (δ 6.5–7.0 ppm).

  • IR Spectroscopy: Strong absorbance near 1700 cm⁻¹ for carbonyl (C=O) groups and 3300 cm⁻¹ for N-H stretching.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step sequence starting from ethyl acetoacetate and ethylamine derivatives:

  • Condensation: Ethyl acetoacetate reacts with an ethylamine source (e.g., ethylamine hydrochloride) under acidic conditions to form an enamine intermediate.

  • Cyclization: The enamine undergoes thermal or acid-catalyzed cyclization to yield the dihydropyrimidine core.

  • Esterification: Introduction of the acetyl side chain via nucleophilic acyl substitution or Michael addition.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
CondensationEthylamine, HCl, ethanol, reflux60–70%
CyclizationH₂SO₄, 100°C50–60%
EsterificationEthyl chloroacetate, K₂CO₃40–50%

Purification and Quality Control

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is assessed via HPLC (≥98%), with residual solvents monitored per ICH guidelines.

Pharmacological and Toxicological Profile

Preclinical Data

  • Solubility: Moderate aqueous solubility (0.5–1 mg/mL) at pH 7.4, enhanced by co-solvents like PEG-400.

  • Permeability: Caco-2 assay predictions indicate moderate intestinal absorption (Papp ~ 5 × 10⁻⁶ cm/s).

  • Metabolism: In vitro hepatic microsomal studies suggest rapid ester hydrolysis to the carboxylic acid derivative, a common prodrug strategy.

Regulatory and Industrial Landscape

Patent Status

No active patents were identified, positioning the compound as a candidate for novel drug development.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Dihydropyrimidine Derivatives

Compound (CAS)Molecular FormulaTherapeutic UseSource
2059987-68-5 (Target)C₁₁H₁₇N₃O₃Under investigation
503155-65-5 (Fimasartan intermediate)C₁₃H₂₀N₂O₃Hypertension
29571-44-6C₉H₁₂N₂O₃SAntimicrobial research

Future Directions and Challenges

  • Mechanistic Studies: In vitro assays to confirm interactions with DHFR, TS, and angiotensin receptors.

  • Optimization: Structure-activity relationship (SAR) studies to enhance potency and metabolic stability.

  • Toxicology: Subchronic toxicity studies in rodent models to establish safety margins.

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